molecular formula C13H17NO2 B3023282 N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide CAS No. 1316852-64-8

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Cat. No.: B3023282
CAS No.: 1316852-64-8
M. Wt: 219.28
InChI Key: SQZWPRQGBZBAIZ-UHFFFAOYSA-N
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Description

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: is an organic compound that features a tetrahydropyran ring substituted with a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide typically involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of potassium hydroxide (KOH) . This method ensures the formation of the tetrahydropyran ring with the phenyl and acetamide substituents in the desired positions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.

    Industry: Used as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrahydropyran ring and phenyl group can facilitate binding to these targets, while the acetamide moiety may participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrahydropyran ring and the acetamide moiety allows for versatile interactions in various chemical and biological contexts.

Properties

IUPAC Name

N-(4-phenyloxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZWPRQGBZBAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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